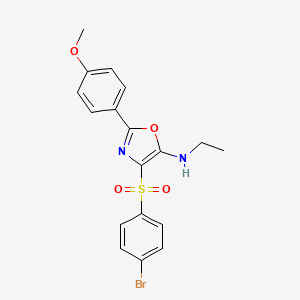

4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-Bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is a complex organic compound characterized by its bromophenylsulfonyl group, ethylamine moiety, and methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of different substituted oxazoles or other derivatives.

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including potential use in drug development.

Industry: Employed in the production of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(4-Bromophenylsulfonyl)morpholine: Similar in structure but differs in the presence of the morpholine ring.

4-Bromophenyl sulfone: Contains a sulfone group instead of the oxazole ring.

Uniqueness: The presence of the oxazole ring and the specific arrangement of functional groups in 4-((4-Bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine make it distinct from other similar compounds. These structural features contribute to its unique chemical and biological properties.

Actividad Biológica

The compound 4-((4-bromophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is characterized using various techniques including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Helps identify functional groups within the compound.

- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated that it exhibited significant antioxidant activity, with an inhibition rate comparable to standard antioxidants. This suggests that the compound may help mitigate oxidative stress-related diseases.

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| This compound | 16.75 ± 1.18 |

| Standard Antioxidant | >20 |

Antimicrobial Activity

The compound was screened for antimicrobial properties against various bacterial strains. It demonstrated notable activity, particularly against Gram-positive bacteria, which could be attributed to the presence of the bromophenyl and methoxyphenyl groups that enhance lipophilicity and membrane penetration.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Cytotoxicity Studies

Cytotoxicity was assessed using various cancer cell lines, revealing that the compound exhibited selective cytotoxic effects. The IC50 values were determined, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties help in scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Disruption of Bacterial Cell Walls : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various models:

- Diabetes Model : In diabetic rats, treatment with the compound improved glucose tolerance and insulin sensitivity by modulating key metabolic pathways.

- Cancer Treatment : In vitro studies showed that it significantly inhibited cell proliferation in breast cancer models, suggesting its utility in cancer therapy.

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEMITAGKWAECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.